(R)-tert-Butyl 2-bromopropanoate
Description
Significance as a Chiral Building Block in Organic Chemistry
Chiral building blocks are enantiomerically pure compounds that serve as foundational units in the synthesis of more complex chiral molecules. nih.gov The primary advantage of using a chiral building block like (R)-tert-Butyl 2-bromopropanoate (B1255678) lies in the direct incorporation of its stereochemical information into the final product. nih.gov This approach, often referred to as chiral pool synthesis, can simplify synthetic routes by obviating the need for challenging chiral separations or the development of novel asymmetric methodologies from scratch. nih.gov
The utility of (R)-tert-Butyl 2-bromopropanoate as a chiral building block is enhanced by its dual functionality. The tert-butyl ester group can serve as a protecting group for the carboxylic acid functionality and can be readily removed under acidic conditions. The α-bromine atom provides a reactive site for nucleophilic substitution, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
Role as an Enantiopure Electrophile in Stereoselective Transformations
In many chemical reactions, the formation of a new stereocenter is achieved through the reaction of a nucleophile with an electrophile. When the electrophile is enantiopure, it can influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over another. This compound serves as an excellent enantiopure electrophile in a variety of stereoselective transformations. nih.gov
Chiral halogenated esters, particularly α-bromo esters, are effective electrophiles in the alkylation of enolates. nih.gov This reaction provides a direct pathway to α-substituted carboxylic acid derivatives with control over the newly formed stereocenter. nih.gov The steric and electronic properties of the incoming nucleophile, the enolate, and the chiral electrophile all play a role in determining the stereoselectivity of the reaction.
One of the classic applications of α-halo esters as electrophiles is in the Reformatsky reaction. nih.gov This reaction involves the formation of an organozinc reagent from the α-halo ester, which then adds to a carbonyl compound to produce a β-hydroxy ester. nih.govresearchgate.net When a chiral α-bromo ester such as this compound is used, the reaction can proceed with high diastereoselectivity, allowing for the controlled synthesis of specific stereoisomers of the β-hydroxy ester product. nih.gov The stereochemical outcome is often dictated by the formation of a six-membered cyclic transition state.
To illustrate the potential for high diastereoselectivity in such reactions, the following table presents representative data from a study on the Reformatsky reaction of a chiral α-bromo-α'-sulfinyl ketone with various aldehydes. While not involving this compound directly, these results demonstrate the principle of achieving high stereocontrol using a chiral electrophile in a similar transformation.
Table 1: Diastereoselective Reformatsky-Type Reaction of a Chiral α-Bromo Ketone with Aldehydes This table presents data from a study on a related chiral α-bromo compound to illustrate the principle of diastereoselectivity.
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Benzaldehyde | 96:4 | 85 |
| p-Tolualdehyde | 95:5 | 82 |
| p-Anisaldehyde | 97:3 | 88 |
| Furfural | 94:6 | 75 |
Historical Context and Evolution of its Use in Academia
The development and use of chiral building blocks like this compound are intrinsically linked to the broader history of asymmetric synthesis. The foundations of this field were laid in the mid-20th century with the pioneering work of chemists who developed techniques for enantioselective synthesis, largely through the use of chiral catalysts and ligands.
The concept of using a temporary chiral auxiliary to direct the stereochemical outcome of a reaction was a significant advancement. scbt.com This strategy involves attaching a chiral molecule to an achiral substrate, performing a diastereoselective reaction, and then removing the auxiliary to reveal the enantiomerically enriched product. scbt.com Evans' oxazolidinones are a prime example of such chiral auxiliaries and have been widely used in stereoselective alkylation and aldol (B89426) reactions. scbt.comdatapdf.com The principles learned from these systems are directly applicable to understanding the stereodirecting influence of the chiral center within this compound itself.
The evolution of asymmetric synthesis has seen a continuous search for more efficient and versatile chiral reagents and building blocks. The commercial availability of enantiopure compounds like this compound has provided synthetic chemists with powerful tools to construct complex molecules with a high degree of stereochemical control. Early research often focused on demonstrating the feasibility of stereoselective reactions, while more recent work has emphasized the application of these methods in the total synthesis of natural products and pharmaceutically active compounds.
The following table provides a general timeline of key developments in asymmetric synthesis, providing context for the emergence and application of chiral electrophiles like this compound.
Table 2: Historical Milestones in Asymmetric Synthesis
| Period | Key Developments | Relevance to this compound |
| Early 20th Century | Foundational concepts of stereochemistry and chiral molecules. | Understanding the nature of enantiomers and the importance of chirality. |
| Mid-20th Century | Development of the first chiral catalysts and reagents. | Laid the groundwork for the deliberate synthesis of single enantiomers. |
| 1970s-1980s | Introduction and popularization of chiral auxiliaries (e.g., Evans' oxazolidinones). scbt.comdatapdf.com | Established the principle of using a covalently bound chiral entity to direct stereoselective transformations, a concept analogous to the inherent chirality of this compound. |
| Late 20th Century - Present | Expansion of the chiral pool and development of highly selective asymmetric catalytic methods. | Increased availability and application of enantiopure building blocks like this compound in complex molecule synthesis. |
Synthetic Methodologies for Enantiomerically Pure this compound
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and materials science industries. This compound is a valuable chiral building block, and its synthesis requires precise control of stereochemistry. This article details various synthetic methodologies developed to produce this compound in high enantiomeric purity, focusing on asymmetric synthesis strategies and derivatization from related propanoates.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2R)-2-bromopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-5(8)6(9)10-7(2,3)4/h5H,1-4H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAWKJKISIPBOD-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC(C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512229 | |
| Record name | tert-Butyl (2R)-2-bromopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54631-38-8 | |
| Record name | tert-Butyl (2R)-2-bromopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Chemical Transformations of R Tert Butyl 2 Bromopropanoate
Nucleophilic Substitution Reactions (SN2)
(R)-tert-Butyl 2-bromopropanoate (B1255678) readily undergoes nucleophilic substitution reactions, primarily following an SN2 (bimolecular nucleophilic substitution) mechanism. In this process, a nucleophile attacks the electrophilic carbon atom bearing the bromine atom. The bromine atom, being a good leaving group, is displaced, leading to the formation of a new chemical bond. The reaction rate is dependent on the concentration of both the substrate, (R)-tert-butyl 2-bromopropanoate, and the incoming nucleophile.
The structure of this compound, being a secondary alkyl halide, is suitable for SN2 reactions. However, the steric bulk of the tert-butyl group can influence the reaction rate by hindering the approach of the nucleophile to the reaction center.
Stereospecificity and Inversion of Configuration
A hallmark of the SN2 reaction is its stereospecific nature. The reaction proceeds through a backside attack, where the nucleophile approaches the electrophilic carbon atom from the side opposite to the leaving group (bromide). This trajectory leads to a predictable and complete inversion of the stereochemical configuration at the chiral center.
In the case of this compound, a successful SN2 reaction with a nucleophile will result in the formation of a product with the (S) configuration. The well-defined stereochemical outcome of this reaction is crucial in asymmetric synthesis, where the control of stereochemistry is paramount for producing a specific enantiomer of a target molecule. The steric hindrance provided by the tert-butyl ester group helps to minimize side reactions like racemization, thus ensuring a high degree of stereochemical purity in the product.
Reactions with Carbon-Based Nucleophiles
This compound serves as an excellent electrophile for the formation of new carbon-carbon bonds through reactions with various carbon-based nucleophiles. These reactions are fundamental in the construction of more complex molecular skeletons from simpler precursors.
Enolates, which are the deprotonated forms of carbonyl compounds, are powerful carbon nucleophiles that can be alkylated by electrophiles like this compound. This alkylation process is a cornerstone of synthetic organic chemistry for creating new carbon-carbon bonds adjacent to a carbonyl group.
The use of chiral auxiliaries to direct the stereochemical outcome of a reaction is a powerful strategy in asymmetric synthesis. The lithium enolate of a chiral iron acetyl complex, such as those developed by Davies, can be used to achieve highly diastereoselective alkylations. In a typical reaction, the chiral iron acetyl complex is deprotonated with a strong base like n-butyllithium to form the corresponding lithium enolate.
This chiral enolate can then react with an electrophile such as this compound. The bulky iron auxiliary effectively shields one face of the enolate, forcing the incoming electrophile to attack from the less hindered side. This results in the formation of a new carbon-carbon bond with a high degree of stereocontrol, leading to a product with a specific diastereomeric configuration. Subsequent removal of the chiral auxiliary yields an enantiomerically enriched product. While specific data for the reaction with this compound is not detailed in readily available literature, the general high diastereoselectivity of these reactions is well-established.
Table 1: Representative Diastereoselective Alkylation of Chiral Enolates
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio |
|---|---|---|
| Evans Oxazolidinone | Benzyl bromide | >99:1 |
Chiral enolates derived from diketopiperazines have demonstrated the ability to discriminate between the enantiomers of a racemic electrophile in a process known as kinetic resolution. For instance, the enolate of a chiral diketopiperazine, such as (S)-N,N'-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione, can exhibit high levels of enantiodiscrimination when reacted with racemic 2-bromoesters. nih.gov
When a racemic mixture of tert-butyl 2-bromopropanoate is treated with such a chiral diketopiperazine enolate, one enantiomer of the electrophile reacts significantly faster than the other. This difference in reaction rates allows for the separation of the enantiomers, yielding an enantioenriched product from the alkylation and leaving behind the unreacted, also enantioenriched, starting material. This method provides a pathway to asymmetrically synthesize compounds like 3-methyl aspartates. nih.gov
Table 2: Enantiodiscrimination in the Alkylation of Diketopiperazine Enolates with Racemic 2-Bromoesters
| Chiral Diketopiperazine Enolate | Racemic Electrophile | Product Diastereomeric Excess (de) | Product Enantiomeric Excess (ee) |
|---|
Zinc enolates, often referred to as Reformatsky reagents, are another important class of carbon nucleophiles. Their coupling reactions with alkyl halides can be facilitated by transition metal catalysts, such as palladium complexes. While the α-arylation of zinc enolates with aryl halides is a well-developed transformation, the related α-alkylation with alkyl halides presents its own set of challenges.
However, research has shown that palladium catalysts can effectively promote the coupling of zinc enolates with bromo esters. For example, the zinc enolate of tert-butyl propionate (B1217596), a close structural analog of the target compound, has been successfully coupled with various aryl bromides in a palladium-catalyzed α-arylation reaction. nih.gov This reaction proceeds in high yields for a range of electronically diverse aryl bromides. nih.gov The use of specific phosphine (B1218219) ligands, such as Q-Phos, is crucial for the success of these transformations. nih.govberkeley.edu These findings suggest that a similar palladium-catalyzed coupling could be achieved between a suitable zinc enolate and this compound to form a new carbon-carbon bond.
Table 3: Palladium-Catalyzed α-Arylation of the Zinc Enolate of tert-Butyl Propionate
| Aryl Bromide | Catalyst System | Yield |
|---|---|---|
| Bromobenzene | Pd(dba)₂ / P(t-Bu)₃ | High |
| 4-Bromo-tert-butylbenzene | Pd(dba)₂ / Q-Phos | 98% nih.gov |
Enolate Alkylations
Reactions with Heteroatom Nucleophiles
This compound is an effective electrophile, characterized by a stereogenic center and a sterically demanding tert-butyl ester group. Its reactivity is dominated by nucleophilic substitution and elimination reactions, where the bromine atom serves as a good leaving group.
Nitrogen Nucleophiles
The reaction of this compound with nitrogen nucleophiles is a cornerstone of its application in synthetic chemistry, particularly in the construction of novel amino acid derivatives and heterocyclic systems.
The synthesis of N-alkyl amino acids is a significant area of research, as these modified residues can impart valuable properties to peptides, such as increased lipophilicity and improved metabolic stability. A common strategy for their preparation is the base-mediated alkylation of N-protected amino acids. While direct alkylation of imidodicarbonates with this compound is a plausible synthetic route, the literature more broadly covers the alkylation of other N-protected systems like N-tosyl and N-nitrobenzenesulfonamides. monash.edu
In this general approach, the N-protected amino acid is treated with a base to deprotonate the nitrogen, generating a nucleophile that then reacts with an alkylating agent. Using this compound in this role would introduce the chiral propanoate moiety onto the nitrogen atom, leading to the formation of a complex N-alkylated amino acid derivative after subsequent deprotection steps. The choice of protecting group is critical; for instance, N-tosyl groups often require harsh acidic conditions for removal, whereas o-nitrobenzenesulfonamide (o-NBS) groups can be cleaved under milder conditions using a thiol and a base. monash.edu
Table 1: General Conditions for N-Alkylation of Protected Amino Acid Derivatives
| N-Protecting Group | Alkylating Agent | Base | General Conditions |
|---|---|---|---|
| N-Tosyl (Ts) | Methyl Iodide | Sodium Hydroxide (B78521) | 65–70 °C |
This table illustrates general methodologies for N-alkylation of amino acid derivatives, providing a framework for the potential application of this compound.
This compound and its analogs are effective reagents for the alkylation of cyclic secondary amines that are protected with groups like tert-butoxycarbonyl (Boc). These reactions are fundamental in creating more complex chiral molecules from readily available starting materials. For instance, the reaction of an α-bromo ester with a protected aminocycloalkane proceeds via a nucleophilic substitution (SN2) mechanism. quora.com This reaction typically occurs with an inversion of configuration at the chiral center if the starting material is optically active. quora.com
Research has demonstrated the successful reaction of N-Boc-aminopiperidine and N-Boc-aminopyrrolidine with chiral α-triflate esters, which are even more reactive than their bromo-analog counterparts. The bromo derivative is still highly effective for this transformation. quora.com
A key application of the reactions described above is the synthesis of N-(aminocycloalkylene)amino acid compounds. These structures are of interest in medicinal chemistry as scaffolds for various therapeutic agents. A typical synthetic route involves the alkylation of a mono-N-Boc-protected cyclic diamine with an α-haloalkanoate ester.
For example, the reaction between tert-butyl N-(azetidin-3-yl)carbamate and ethyl 2-bromopropanoate in the presence of triethylamine (B128534) yields the corresponding N-alkylated product, which serves as a building block for polycyclic Toll-like receptor (TLR) antagonists. While this specific example uses an ethyl ester, the principle extends to the tert-butyl ester of 2-bromopropanoic acid. The use of α-bromo esters is generally preferred over α-chloro esters in these nucleophilic substitution reactions due to the better leaving group ability of the bromide ion, which often leads to higher yields. quora.com
Table 2: Example of N-Alkylation for Synthesis of N-(aminocycloalkylene)amino acid Precursors
| Amine Nucleophile | Electrophile | Base / Solvent | Product | Yield | Ref |
|---|
This table provides a specific example analogous to the reactions involving this compound.
This compound can also be considered a precursor for the synthesis of various heterocyclic scaffolds. A prominent example is the potential formation of thiazole (B1198619) or thiazolidinone derivatives. The Hantzsch thiazole synthesis, a classic method, involves the condensation of a thioamide with an α-halo carbonyl compound. youtube.comnih.gov
In this type of reaction, the sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom in this compound. This is followed by an intramolecular condensation and dehydration to form the thiazole ring. The reaction of thiosemicarbazones with α-haloketones or related electrophiles is a well-established method for producing a variety of thiazole derivatives. youtube.comnih.govrsc.org
Oxygen Nucleophiles
The reactivity of this compound with oxygen nucleophiles is heavily influenced by the nature of the nucleophile and the reaction conditions. The presence of the sterically bulky tert-butyl group often leads to a competition between substitution (SN1/SN2) and elimination (E1/E2) pathways.
With strong, sterically unhindered bases such as hydroxide or simple alkoxides, this compound can undergo nucleophilic substitution. However, when strong and bulky bases like sodium methoxide (B1231860) are used with analogous tertiary alkyl halides (e.g., tert-butyl bromide), elimination reactions (specifically E2) tend to dominate, leading to the formation of an alkene (isobutylene in the case of tert-butyl bromide). quora.comyoutube.comdoubtnut.comvedantu.comdoubtnut.com This is because the strong base preferentially abstracts a proton from a β-carbon rather than attacking the sterically hindered electrophilic carbon. youtube.comdoubtnut.com
The reaction with weaker oxygen nucleophiles, such as water (hydrolysis) or carboxylates (e.g., sodium acetate), is also possible. chegg.com Hydrolysis of analogous tert-butyl halides often proceeds through an SN1 mechanism, involving the formation of a stable tertiary carbocation intermediate, which is then captured by water. chegg.com
Table 3: Competing Pathways for Reactions with Oxygen Nucleophiles
| Nucleophile | Substrate Analogue | Predominant Pathway | Major Product |
|---|---|---|---|
| Sodium Methoxide (strong base) | tert-Butyl Bromide | Elimination (E2) | Isobutylene |
This table illustrates the competing reaction pathways based on analogous substrates, highlighting the factors that determine the reaction outcome.
Phosphorus Nucleophiles (e.g., in Stereoselective Syntheses of Organophosphorus Compounds)
The reaction of α-bromo esters like this compound with phosphorus nucleophiles is a key method for forming carbon-phosphorus bonds, leading to the synthesis of valuable organophosphorus compounds. These reactions typically proceed through a nucleophilic substitution mechanism.
A prominent example is the reaction with phosphines, such as triphenylphosphine (B44618). When tert-butyl 2-bromopropanoate is heated with triphenylphosphine in the presence of a base like triethylamine, it forms the corresponding phosphonium (B103445) ylide, tert-butyl (triphenylphosphoranylidene)propionate. prepchem.com This transformation involves the initial formation of a phosphonium salt, which is then deprotonated by the base to yield the stable ylide.
Another fundamental transformation is the Michaelis-Arbuzov reaction, which is a cornerstone for the synthesis of phosphonates. organic-chemistry.org In this reaction, a trialkyl phosphite (B83602) acts as the phosphorus nucleophile, attacking the electrophilic carbon bearing the bromine atom in an Sₙ2 reaction. This initial step forms a quasi-phosphonium salt intermediate. Subsequently, a halide ion attacks one of the alkyl groups on the phosphorus, displacing it and resulting in the formation of a stable dialkyl phosphonate (B1237965) ester. organic-chemistry.org
Given the Sₙ2 nature of the initial attack, the stereochemistry at the α-carbon is typically inverted. Therefore, starting with this compound would be expected to yield an (S)-phosphonate, providing a pathway for the stereoselective synthesis of chiral phosphonate esters. These chiral phosphonates are significant targets due to their potential applications as enzyme inhibitors and asymmetric ligands in catalysis. organic-chemistry.org
Radical Reactions and Controlled Polymerization
The carbon-bromine bond in this compound can be homolytically cleaved under the influence of transition metal catalysts, generating a secondary radical. This reactivity is harnessed in controlled polymerization techniques and other metal-catalyzed radical processes.
Initiation of Atom Transfer Radical Polymerization (ATRP)
This compound and its analogs are effective initiators for Atom Transfer Radical Polymerization (ATRP), a robust method for synthesizing polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. cmu.eduwikipedia.org ATRP relies on a reversible equilibrium between active, propagating radical species and dormant alkyl halide species, mediated by a transition metal complex, most commonly a copper(I) halide complexed with nitrogen-based ligands. youtube.comcmu.edu
The initiation process involves the one-electron reduction of the Cu(I) complex and the homolytic cleavage of the C-Br bond of the initiator, this compound. This generates a tert-butoxycarbonyl-ethyl radical and the oxidized Cu(II) complex. The generated radical then adds to a monomer unit, such as tert-butyl acrylate (B77674) (tBA), to begin the polymer chain growth. wikipedia.org The rapid and quantitative initiation ensures that all polymer chains start growing simultaneously, which is crucial for achieving well-defined polymers. youtube.com
Synthesis of Well-Defined Polymers (e.g., Poly(tert-butyl acrylate) Star Polymers)
The use of this compound as an initiator in the ATRP of monomers like tert-butyl acrylate (tBA) allows for the synthesis of well-defined linear polymers. cmu.eduresearchgate.net The resulting poly(tert-butyl acrylate) (PtBA) chains possess a terminal bromine atom, which allows for their use as macroinitiators for the synthesis of block copolymers. cmu.educolab.ws For instance, a PtBA macroinitiator can be used to initiate the polymerization of a second monomer, like styrene (B11656) or methyl acrylate, to form diblock or triblock copolymers. cmu.edu
Furthermore, the principles of ATRP initiation with monofunctional initiators like this compound extend to the use of multifunctional initiators for creating more complex architectures, such as star polymers. By using a core molecule functionalized with multiple bromoester initiating sites, star-shaped polymers with a precise number of poly(tert-butyl acrylate) arms can be synthesized. The controlled nature of ATRP ensures that all arms grow to a similar length, resulting in well-defined star polymers with low polydispersity.
Kinetic and Mechanistic Aspects of ATRP Initiation
The kinetics of ATRP are governed by the position of the atom transfer equilibrium and the rates of activation (k_act) and deactivation (k_deact). cmu.educmu.edu The rate of polymerization is first order with respect to monomer concentration and the initiator concentration, and it depends on the ratio of the activator [Cu(I)] to the deactivator [Cu(II)] concentration. youtube.com
For initiators like this compound, which are secondary alkyl halides, the rate of polymerization can be quite rapid. Studies comparing secondary and tertiary alkyl halide initiators for the ATRP of tert-butyl acrylate have shown that secondary bromopropionate initiators lead to a faster polymerization rate than tertiary bromoisobutyrate initiators under similar conditions. epa.gov However, to maintain control and achieve low polydispersity, especially at high conversion rates, it is sometimes necessary to add a small amount of the Cu(II) deactivator at the beginning of the polymerization or to conduct the reaction in a solvent to manage the polymerization rate. cmu.eduepa.gov The equilibrium constant for ATRP (K_ATRP = k_act / k_deact) is a critical parameter that depends on the initiator, catalyst, ligand, and solvent. wikipedia.orgcmu.edu
Table 1: Comparison of Initiators in Ambient Temperature ATRP of tert-Butyl Acrylate This table is generated based on findings reported in the literature, illustrating the kinetic differences between initiator types.
| Initiator Type | Example Initiator | Relative Polymerization Rate | Polydispersity (Mw/Mn) | Control Features |
| Secondary | Ethyl 2-bromopropionate | More Rapid | Narrow with added deactivator | Good control, faster kinetics |
| Tertiary | Ethyl 2-bromoisobutyrate | Slower | Very Narrow | Excellent control, slower kinetics |
Metal-Catalyzed Radical Processes
Beyond polymerization, the radical generated from this compound can participate in other metal-catalyzed transformations for the construction of complex small molecules.
Copper-Catalyzed Anti-Selective Radical 1,2-Alkylarylation of Terminal Alkynes
A notable application is the copper-catalyzed three-component reaction involving a terminal alkyne, an aryl boronic acid, and an activated alkyl bromide like tert-butyl 2-bromopropanoate. This process achieves a highly anti-selective radical 1,2-alkylarylation of the alkyne, yielding stereodefined trisubstituted alkenes. beilstein-journals.org
The proposed mechanism involves the generation of an alkyl radical from the α-bromocarbonyl compound via a single-electron transfer from a Cu(I) species. This radical then adds to the terminal alkyne in an anti-fashion. The resulting vinyl radical is then trapped by the copper catalyst, leading to a vinyl-copper intermediate. This intermediate subsequently undergoes a cross-coupling reaction with the aryl boronic acid to furnish the final trisubstituted alkene product with high stereoselectivity. beilstein-journals.orgnih.gov This methodology provides a powerful tool for constructing quaternary carbon centers adjacent to a stereodefined double bond. beilstein-journals.org
Table 2: Key Features of Copper-Catalyzed Anti-Selective Radical 1,2-Alkylarylation This table summarizes the general characteristics of the reaction as described in the literature.
| Feature | Description |
| Reactants | Terminal Alkyne, Aryl Boronic Acid, Activated Alkyl Bromide |
| Catalyst | Copper(I) salt (e.g., CuI, CuBr) |
| Key Outcome | Stereodefined trisubstituted alkenes |
| Selectivity | High anti-selectivity for the 1,2-difunctionalization |
| Mechanism | Radical addition followed by cross-coupling |
Iron-Catalyzed Radical Generation and Reactivity
Iron, an abundant and low-toxicity metal, has been explored as a catalyst in various organic transformations. In the context of alkyl halides like this compound, iron catalysts can facilitate the generation of radical intermediates. Mechanistic studies on iron-catalyzed alkoxycarbonylation of alkyl bromides suggest that an in-situ generated Fe(II) complex can activate the alkyl bromide. nih.gov This activation can proceed through a single electron transfer (SET) for alkyl iodides or a two-electron transfer (TET) process for alkyl bromides. nih.gov The formation of radical intermediates is also supported by experiments in other iron-catalyzed cross-coupling reactions, where the use of radical clocks leads to cyclized products, indicating the presence of a radical pathway. princeton.edu
Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are powerful methods for forming carbon-carbon bonds. This compound serves as a valuable substrate in several such reactions, particularly in enantioconvergent processes where a racemic starting material is converted to a single enantiomer of the product.
Enantioconvergent Cross-Couplings
Enantioconvergent cross-coupling reactions offer an efficient way to synthesize chiral molecules from readily available racemic starting materials. This approach has been successfully applied to α-haloesters like tert-butyl 2-bromopropanoate using various transition metal catalysts.
Iron-Catalyzed Suzuki Reactions with Aryl Boronates
The first iron-catalyzed enantioselective Suzuki-Miyaura coupling reaction was developed for the reaction of racemic tert-butyl α-bromopropionate with lithium arylborates. rsc.orgrsc.org This reaction, catalyzed by a combination of iron(II) chloride (FeCl₂) and the chiral ligand (R,R)-QuinoxP, produces optically active α-arylpropionic acid precursors with good yields and enantioselectivities. rsc.orgrsc.org The reaction is notable for being an enantioconvergent process, meaning it transforms a racemic mixture of the starting alkyl bromide into a single, enantioenriched product. rsc.org The (R,R)-QuinoxP ligand was found to be crucial for inducing chirality. rsc.org The scope of the reaction includes both electron-rich and electron-deficient arylborates, and the resulting α-aryl esters can be hydrolyzed to the corresponding α-arylpropionic acids without loss of optical purity. rsc.org
Table 1: Iron-Catalyzed Enantioconvergent Suzuki Coupling of Racemic tert-Butyl 2-bromopropanoate with Various Arylboron Reagents. rsc.org
| Entry | Aryl Group | Yield (%) | Enantiomeric Ratio (e.r.) |
| 1 | 4-Methoxyphenyl | 89 | 82:18 |
| 2 | 4-Methylphenyl | 91 | 83:17 |
| 3 | 3-Methoxyphenyl | 89 | 83:17 |
| 4 | 4-(Trifluoromethyl)phenyl | 85 | 83:17 |
| 5 | 4-Chlorophenyl | 83 | 84:16 |
Cobalt-Catalyzed Negishi Reactions with Arylzinc Reagents
Cobalt-catalyzed enantioselective Negishi cross-coupling has been established as an effective method for the arylation of racemic α-bromo esters with arylzinc halides. nih.gov Utilizing a cobalt-bisoxazoline catalyst, this reaction synthesizes a variety of α-arylalkanoic esters with high enantioselectivities (up to 97% ee) and yields (up to 98%). nih.gov The method demonstrates broad functional group tolerance, accommodating ethers, halides, thioethers, and amides, among others. nih.gov Mechanistic investigations, including radical clock experiments, support the involvement of radical intermediates in this transformation. nih.gov While specific examples using this compound are part of a broader study on racemic α-bromo esters, the general success of the methodology highlights its potential applicability. nih.gov More recent developments have extended cobalt-catalyzed enantioconvergent Negishi couplings to α-bromoketones, achieving high enantioselectivities through the use of chiral unsymmetric N,N,N-tridentate ligands. organic-chemistry.orgnih.gov These studies indicate that the reaction proceeds via a radical pathway involving a cobalt(I) active species, with reductive elimination being the rate-determining step. organic-chemistry.org
Nickel-Catalyzed Arylations and Alkenylations
Nickel catalysis has become a versatile tool for enantioconvergent cross-coupling reactions. Chiral nickel catalysts have been successfully used for the borylation of racemic secondary benzylic chlorides, producing enantioenriched benzylic boronic esters. nih.gov While not directly involving this compound, this demonstrates the capability of nickel catalysts in creating chiral centers from racemic precursors. nih.gov In the context of arylations, nickel-catalyzed Suzuki-Miyaura type cross-couplings of methoxyarenes with arylboronic esters have been studied, highlighting the role of ligands and additives in promoting the reaction. nih.gov Furthermore, nickel-catalyzed arylboration of alkenylarenes allows for the synthesis of molecules with boron-substituted quaternary carbons. nih.gov These examples underscore the broad utility of nickel catalysts in C-C bond formation, which is relevant to the potential transformations of α-bromoesters.
Kumada Coupling and Related Processes
The Kumada coupling, a cross-coupling reaction between a Grignard reagent and an organic halide, is a fundamental method for forming carbon-carbon bonds, typically catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This reaction has been applied to a wide range of substrates, including aryl and vinyl halides. wikipedia.org While early methods using catalysts like cobalt, silver, and copper often resulted in low yields due to homocoupling, the advent of nickel and palladium catalysts significantly improved the reaction's efficiency. wikipedia.org The first catalytic asymmetric Kumada cross-coupling of organic halides with alkenyl Grignard reagents was achieved using a cobalt-bisoxazoline catalyst, affording α-alkyl-β,γ-unsaturated esters with high enantioselectivities. acs.org Although the primary focus of this development was on alkenyl Grignard reagents, it represents a significant advancement in asymmetric Kumada couplings. acs.org The general mechanism for nickel-catalyzed Kumada coupling involves the oxidative addition of the nickel(0) catalyst to the organic halide, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the catalyst. Iron-based catalysts have also been explored for Kumada-type couplings. wikipedia.org
Role of Chiral Ligands and Catalyst Systems in Stereocontrol
In the realm of asymmetric synthesis, the stereochemical outcome of a reaction involving a chiral substrate like this compound is profoundly influenced by the judicious selection of chiral ligands and catalyst systems. These components are crucial for achieving high levels of stereocontrol, particularly in reactions where new stereocenters are formed. The primary function of a chiral catalyst system is to create a chiral environment around the reacting molecules, which energetically favors one pathway of approach over another, leading to the preferential formation of one stereoisomer.
Organocatalysts: Organocatalysis provides a metal-free approach to stereocontrol. Chiral organic molecules, such as cinchona alkaloids, can be employed to facilitate asymmetric reactions. For instance, in reactions analogous to the bromoesterification of allylic alcohols, cinchona alkaloids have been shown to yield products with high enantiomeric excess (ee). ub.edu The catalyst typically interacts with the substrate through non-covalent interactions like hydrogen bonding, creating a structured transition state that directs the attack of the nucleophile or electrophile from a specific face.
Metal-Based Catalyst Systems: Transition metal complexes incorporating chiral ligands are powerful tools for enforcing stereoselectivity. The geometry and electronic properties of the chiral ligand are paramount in determining the degree and sense of asymmetric induction.
A wide array of chiral phosphine-containing ligands has been developed and screened for their effectiveness in catalytic asymmetric reactions. acs.org Key categories include:
Axially Chiral Diphosphines: Ligands such as BINAP and its derivatives possess axial chirality and create a C2-symmetric chiral environment around the metal center. acs.org
Planar Chiral Ligands: Ligands like PhanePhos, which have planar chirality, have demonstrated the ability to offer high levels of selectivity, in some cases superior to axially chiral ligands. acs.org
P,N-Ligands: Ligands containing both phosphorus and nitrogen atoms, such as Taniaphos, introduce different coordinating elements that can fine-tune the catalytic pocket. acs.org
The choice of the metal precursor (e.g., a palladium salt) and the ligand allows for the in situ generation of dicationic diphosphine-palladium complexes, which are active catalysts. acs.org The combination of the catalyst, substrate, and reaction conditions can have a profound effect on reaction rates and stereochemistry. acs.org For example, in the hydroxylation of 1,3-ketoesters, the use of a TADDOL-Ti complex as a chiral Lewis acid catalyst has achieved impressive enantioselectivity. acs.org The steric bulk of the ester group on the substrate, such as the tert-butyl group in this compound, can also influence the level of enantioselectivity, although the effect is not always predictable and depends heavily on the specific catalyst system employed. acs.org
Table 1: Examples of Chiral Ligands Used in Asymmetric Catalysis
| Ligand Type | Example Ligand | Key Structural Feature |
|---|---|---|
| Axially Chiral Diphosphine | BINAP | C₂-symmetric biaryl backbone |
| Planar Chiral Diphosphine | PhanePhos | Chirality arising from planar structure |
| P,N-Ligand | Taniaphos | Contains both phosphine and amine groups |
| Organocatalyst | Cinchona Alkaloids | Rigid, chiral bicyclic amine structure |
Reformatsky Reactions and Carbon-Carbon Bond Formation
The Reformatsky reaction is a classic and highly useful method for carbon-carbon bond formation, involving the reaction of an α-halo ester with a carbonyl compound (an aldehyde or ketone) in the presence of a metal, typically zinc. This compound is an ideal substrate for this reaction, serving as the precursor to a chiral organometallic intermediate, which then adds to the carbonyl electrophile to form a β-hydroxy ester. The reaction has been adapted using different metals and chiral auxiliaries to control the diastereoselectivity of the addition. sigmaaldrich.com
Samarium-Promoted Reformatsky Reactions
Samarium(II) iodide (SmI₂) has emerged as a powerful single-electron transfer agent in organic synthesis and can be used to promote Reformatsky-type reactions. These reactions often proceed under mild conditions with high levels of chemo- and stereoselectivity. In asymmetric versions, a chiral auxiliary can be used to direct the stereochemical course of the reaction.
For instance, research on analogous 3-(2-haloacyl)-2-oxazolidinones has shown that they react with enals in an asymmetric SmI₂-promoted Reformatsky reaction to produce stereochemically well-defined 3-hydroxy-4-alkenyl imides. researchgate.net The chirality in these systems is effectively transferred from the chiral auxiliary (an Evans oxazolidinone) to the newly formed stereocenters via a well-organized, chelated transition state. researchgate.net This methodology demonstrates the potential for using samarium(II) iodide to engage α-halo esters like this compound in highly controlled additions to carbonyl compounds.
Zinc-Mediated Reformatsky Reactions
The traditional Reformatsky reaction utilizes metallic zinc to generate a zinc enolate (or Reformatsky reagent) from the α-halo ester. smolecule.com This organozinc intermediate is generally less reactive than corresponding lithium or magnesium enolates, which can be advantageous in preventing side reactions. The reaction of the zinc enolate derived from this compound with a ketone or aldehyde yields a β-hydroxy ester. The stereochemical outcome of this addition is influenced by the nature of the reactants and the reaction conditions, often leading to a mixture of diastereomers unless specific controls are implemented.
Diastereoselective Reformatsky Additions
Achieving high diastereoselectivity in the Reformatsky reaction is a key objective, particularly when creating multiple contiguous stereocenters. smolecule.com Recent advancements have focused on developing highly diastereoselective protocols. sigmaaldrich.com
One successful strategy involves a three-component reaction where a zinc enolate, generated from a propionate ester, reacts first with a silyl (B83357) glyoxylate. This is followed by an in-situ ub.edunih.gov-Brook rearrangement to expose a new enolate, which then participates in a second aldol (B89426) reaction with a ketone electrophile. smolecule.com This "double Reformatsky reaction" has been shown to generate three contiguous stereocenters with unusually high diastereoselectivity. smolecule.com The facial selectivity of the second addition is likely determined by the alkyl group on the Reformatsky reagent. smolecule.com The stereostructures of the resulting pentasubstituted γ-butyrolactones, formed after a final lactonization step, have been confirmed through detailed spectroscopic analysis. smolecule.com
Table 2: Diastereoselective Double Reformatsky Reaction Outcome
| Reaction Type | Key Reagents | Product Type | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Double Reformatsky | Zinc Enolate, Silyl Glyoxylate, Ketone | Pentasubstituted γ-butyrolactone | High diastereoselectivity, 3 contiguous stereocenters | smolecule.com |
Other Stereoselective Transformations
Beyond the Reformatsky reaction, the chiral nature of this compound and its derivatives allows for their use in a variety of other stereoselective transformations. The products of the initial reactions, such as β-hydroxy esters, contain existing stereocenters that can direct the stereochemical outcome of subsequent modifications.
Diastereoselective Alkylations of β-Hydroxy Esters
The β-hydroxy esters produced from the Reformatsky reaction of this compound are valuable intermediates for further functionalization. A particularly important transformation is the α-alkylation of these esters. This reaction involves the deprotonation of the α-carbon (adjacent to the ester carbonyl) to form an enolate, followed by reaction with an alkyl halide. The stereoselectivity of this alkylation is crucial as it creates a new stereocenter.
The stereochemical course of the reaction is directed by the existing hydroxyl group at the β-position. The enolate is often stabilized as a metal chelate, where the metal cation (e.g., Li⁺) coordinates to both the enolate oxygen and the hydroxyl oxygen, forming a rigid cyclic intermediate. This chelation-controlled model restricts the conformational freedom of the molecule and forces the incoming alkylating agent to approach from the less sterically hindered face, leading to a high degree of diastereoselectivity. The configuration of the newly alkylated product can often be predicted based on this model. Research has demonstrated the successful stereoselective α-alkylation of chiral β-hydroxy esters, proving the chemical configuration of the resulting products.
For example, studies on the alkylation of similar chiral β-hydroxy esters have shown that this method is highly effective for creating products with a defined anti-configuration between the new alkyl group and the existing hydroxyl group, often with excellent diastereomeric ratios (>98:2). nih.gov
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Mechanisms (e.g., Radical Intermediates, SN2 Pathways)
The primary reaction pathway for (R)-tert-butyl 2-bromopropanoate (B1255678), a secondary alkyl halide, is the bimolecular nucleophilic substitution (S(_N)2) mechanism. This pathway involves a concerted, single-step process where a nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine leaving group. This "backside attack" leads to an inversion of the stereochemical configuration at the chiral center, a hallmark of the S(_N)2 reaction. For the (R)-enantiomer, this results in the formation of an (S)-configured product. The transition state of this reaction features a trigonal bipyramidal geometry where the nucleophile and the leaving group are positioned at the apical positions. sciforum.net
While the S(_N)2 pathway is common, other mechanisms can operate under specific conditions. Radical-mediated reactions, for instance, can be initiated using radical initiators like di-tert-butyl peroxide (DTBP). mdpi.com In such processes, a radical intermediate is formed, which can then participate in subsequent bond-forming steps. mdpi.comlibretexts.org For example, a tert-butoxyl radical can be generated, which may then abstract a hydrogen atom or undergo β-scission to produce a methyl radical. mdpi.com While not predominating for simple substitution, these radical pathways are crucial in specific synthetic applications like certain dehalogenations or carbon-carbon bond formations. libretexts.org Computational studies have shown that radical intermediates can be stabilized and that their formation and subsequent reactions can be modeled to predict outcomes. mdpi.com
Kinetic Studies of Reaction Pathways
Kinetic studies are essential for quantifying the rates of different reaction pathways and understanding the factors that influence them. Such studies typically involve measuring reaction rates under various conditions of temperature, concentration, and solvent. The data are then used to determine rate laws, activation energies (E(_a)), and other thermodynamic parameters.
For instance, studies on the solvolysis of structurally related compounds like tert-butyl bromide show a strong dependence of the reaction rate on the solvent's properties. rsc.orgresearchgate.net The rate constants for these reactions can be determined at different temperatures to calculate the Arrhenius activation energies and thermodynamic functions of activation, such as the Gibbs energy ((\Delta^\ddagger G^\ominus)), enthalpy ((\Delta^\ddagger H^\ominus)), and entropy ((\Delta^\ddagger S^\ominus)). rsc.org These parameters provide quantitative insight into the energy barriers and the molecular ordering of the transition state.
Table 1: Kinetic and Thermodynamic Data for the Solvolysis of tert-Butyl Bromide in Various Alcohols. This data illustrates how reaction rates and activation energies are determined experimentally, providing a basis for mechanistic interpretation. Data sourced from a study on tert-butyl bromide solvolysis, which serves as a model for understanding the kinetic behavior of related bromoalkanes. rsc.org
Application of Density Functional Theory (DFT) in Mechanistic Proposals
Density Functional Theory (DFT) has become an indispensable tool for investigating reaction mechanisms at the molecular level. researchgate.netresearchgate.net DFT calculations allow for the modeling of potential energy surfaces, which map the energy of a system as a function of the positions of its atoms. mdpi.comconicet.gov.ar This enables the identification of stable molecules (reactants, products), intermediates, and, crucially, transition states. researchgate.net
For reactions involving compounds like (R)-tert-butyl 2-bromopropanoate, DFT can be used to:
Validate Reaction Pathways: By calculating the energy barriers for proposed mechanisms (e.g., S(_N)2 vs. radical), researchers can determine the most likely pathway under given conditions. mdpi.com
Characterize Intermediates and Transition States: DFT provides detailed geometric and electronic structures of transient species that are difficult or impossible to observe experimentally. mdpi.com
Elucidate Radical Mechanisms: In radical reactions, DFT can model the formation of radical initiators, the subsequent abstraction or addition steps, and the electron spin density distribution to explain reactivity and selectivity. mdpi.com
Analyze Molecular Orbitals: The analysis of Frontier Molecular Orbitals (HOMO and LUMO) helps explain the reactivity between nucleophiles and electrophiles. mdpi.comresearchgate.net
Computational studies on S(_N)2 reactions, for example, use DFT to model the entire reaction coordinate, from the initial complex between the nucleophile and substrate, through the transition state, to the final products. mdpi.comconicet.gov.ar These models confirm the backside attack and the energetic profile of the reaction.
Transition State Analysis and Origin of Asymmetric Induction
The stereochemical outcome of a reaction is determined by the energetics of the diastereomeric transition states. In asymmetric synthesis involving a chiral molecule like this compound, the pre-existing stereocenter influences the formation of new stereocenters, a phenomenon known as asymmetric induction.
Transition state analysis, primarily through computational methods like DFT, is key to understanding the origin of this induction. By locating and calculating the energies of all possible transition states leading to different stereoisomeric products, one can predict the major product. The observed stereoselectivity arises from the difference in the activation energies ((\Delta\Delta G^\ddagger)) between the competing transition states. Even a small energy difference can lead to a high excess of one stereoisomer.
For example, in nucleophilic additions to chiral carbonyls, models like the Felkin-Ahn model are used to predict the stereochemical outcome. These models are based on minimizing steric hindrance in the transition state. Computational analysis provides a more quantitative picture by precisely modeling the geometry and energy of the transition state, accounting for steric clashes, electronic effects, and stabilizing interactions that dictate the favored pathway. msu.edu
Solvent Effects and Reaction Conditions Optimization
The choice of solvent can dramatically influence the rate and mechanism of a reaction. For S(_N)2 reactions, polar aprotic solvents (e.g., acetonitrile, acetone) are generally preferred because they can solvate the cation of the nucleophilic salt without strongly solvating the anion, leaving the nucleophile more reactive.
Conversely, reactions that proceed via ionic intermediates, such as S(_N)1-type solvolysis, are accelerated by polar protic solvents (e.g., water, alcohols). These solvents can effectively solvate both the carbocation intermediate and the leaving group anion through hydrogen bonding, thereby stabilizing the transition state and lowering the activation energy. rsc.org
Studies on the solvolysis of tert-butyl halides have shown that the transition states are highly dipolar and are stabilized by solvents that are both hydrogen bond donors (electrophilic) and acceptors (nucleophilic). researchgate.net This dual stabilization by the solvent facilitates the ionization of the carbon-bromine bond and increases the reaction rate. researchgate.net Optimization of reaction conditions, therefore, involves a careful selection of the solvent to favor the desired mechanistic pathway and maximize the reaction rate and selectivity. Temperature also plays a critical role, with higher temperatures generally increasing reaction rates but sometimes decreasing selectivity.
Table 2: Relative Rates of Solvolysis of tert-Butyl Bromide in Different Solvents. The data highlights the profound effect of solvent polarity and hydrogen-bonding ability on the rate of reactions proceeding through ionic intermediates. rsc.orgresearchgate.net
Applications in Complex Molecule Synthesis
Precursor in the Synthesis of Chiral α-Amino Acid Esters
The synthesis of enantiomerically pure α-amino acids is a cornerstone of medicinal chemistry and materials science. (R)-tert-Butyl 2-bromopropanoate (B1255678) serves as a prochiral substrate that can be converted into chiral α-amino acid esters. The typical reaction involves the nucleophilic substitution of the bromide with an amine source. The stereochemistry of the final product is highly dependent on the reaction conditions and the nucleophile used, but the inherent chirality of the starting material provides a significant advantage in achieving the desired enantiomer. This method is crucial for creating non-natural amino acids that are incorporated into peptidomimetics and other pharmaceutical agents.
Intermediates in β-Lactam Antibiotic Synthesis
The β-lactam ring is the core structural motif of a major class of antibiotics, including penicillins and cephalosporins. The synthesis of novel β-lactam analogues often relies on the [2+2] cycloaddition of a ketene (B1206846) with an imine, a reaction famously developed by Staudinger. nih.gov Chiral building blocks are essential for producing enantiomerically pure β-lactams, which is critical for their biological activity.
(R)-tert-Butyl 2-bromopropanoate can be converted into a chiral ketene precursor. The chirality at the C2 position of the propanoate is transferred to the C3 position of the β-lactam ring during the cycloaddition, influencing the stereochemical outcome of the final antibiotic. nih.gov Research has shown that the stereochemistry of the β-lactam is highly dependent on reaction conditions, with different solvents and bases favoring the formation of either cis or trans isomers. encyclopedia.pub The formation of the β-lactam ring with retention of configuration at the β-carbon of the precursor is a key step in the biosynthesis of penicillins. rsc.org
Building Block for Bioactive Molecules and Pharmaceuticals
The versatility of this compound extends to the synthesis of a variety of other bioactive molecules and pharmaceutical scaffolds.
Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory cascade, as it releases arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov Inhibitors of cPLA2α are therefore promising candidates for new anti-inflammatory drugs. nih.gov Tert-butyl 2-bromopropanoate is used as a reactant in the synthesis of 3-(1-Aryl-1H-indol-5-yl)propanoic acids, which have been identified as potent cPLA2α inhibitors. chemicalbook.com The propanoate moiety is incorporated into the final structure, highlighting the role of this building block in creating the carbon skeleton of these therapeutic agents.
The bromine atom in this compound is a versatile functional handle that allows for its conversion into a variety of other chemical groups. This reactivity is fundamental to its utility as a building block.
| Transformation | Reagents & Conditions | Product Class |
| Arylation | Arylboronic acid, Palladium catalyst | α-Aryl Esters |
| Reduction | Hydride reducing agents (e.g., LiAlH₄) | Chiral Alcohols |
| Amination | Various amine nucleophiles | Chiral Amines |
| Cyanation | Cyanide salts (e.g., NaCN) | Chiral Nitriles |
This table summarizes general transformations applicable to α-bromo esters.
These transformations allow chemists to introduce diverse functionalities while retaining the crucial tert-butyl ester group, which can be removed later in the synthetic sequence if necessary. The ability to generate chiral alcohols, amines, and nitriles from a single, readily available starting material is highly valuable in discovery chemistry.
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. tcichemicals.com this compound is a useful precursor for constructing these ring systems. For example, intramolecular cyclization of an amine-containing derivative, formed by first substituting the bromide with an amino group, can lead to the formation of chiral pyrrolidines or piperidinones. The synthesis of aziridines can be achieved through related pathways, often involving the intramolecular displacement of a leaving group by a nitrogen nucleophile. The chirality of the starting material is transferred to the newly formed heterocyclic ring, providing stereocontrol in the synthesis of these important motifs. nih.gov
Pseudothiohydantoins, which are derivatives of 2-aminothiazol-4(5H)-one, have emerged as a scaffold for developing enzyme inhibitors. In a general synthetic approach, these compounds are synthesized by reacting an N-substituted thiourea (B124793) with an appropriate 2-bromoester. mdpi.com Specifically, the reaction of N-(tert-butyl)thiourea with various 2-bromoesters, including tert-butyl 2-bromopropanoate, yields 2-(tert-butylamino)thiazol-4(5H)-one derivatives. mdpi.com The substituent at the C5 position of the thiazole (B1198619) ring is determined by the group attached to the α-carbon of the bromoester. These derivatives have been investigated for their inhibitory activity against enzymes like 11β-hydroxysteroid dehydrogenase (11β-HSD), which is a target in cancer therapy. mdpi.com
| Reactant 1 | Reactant 2 | Product Class |
| N-(tert-butyl)thiourea | tert-Butyl 2-bromopropanoate | 2-(tert-Butylamino)-5-methylthiazol-4(5H)-one |
| N-(tert-butyl)thiourea | Other 2-bromoesters | Substituted 2-(tert-butylamino)thiazol-4(5H)-ones |
This table outlines the general reaction for synthesizing pseudothiohydantoin derivatives.
Stereoselective Approaches to Carbapenem (B1253116) Analogues
The synthesis of carbapenem antibiotics, a class of potent, broad-spectrum β-lactam antibiotics, relies heavily on the stereocontrolled construction of their characteristic fused ring system. A critical step in many synthetic routes is the introduction of a hydroxyethyl (B10761427) side chain at the C6 position of the carbapenem core, which corresponds to the C3 position of the precursor azetidin-2-one (B1220530) (β-lactam) ring. The stereochemistry of this side chain is crucial for the biological activity of the final antibiotic. This compound has been investigated as a potential chiral electrophile for the stereoselective alkylation of β-lactam enolates to install this vital side chain with the correct configuration.
The general strategy involves the deprotonation of a suitable N-protected 4-substituted-azetidin-2-one at the C3 position using a strong base, such as lithium diisopropylamide (LDA), to generate a planar enolate. This enolate is then reacted with a chiral electrophile like this compound. The bulky tert-butyl ester group and the stereocenter of the electrophile, in conjunction with the existing stereocenters on the β-lactam ring, are intended to direct the approach of the enolate, leading to a diastereoselective alkylation.
Research in this area has explored various factors to optimize the stereoselectivity of the alkylation, including the choice of solvent, temperature, and the nature of the N-protecting group on the azetidinone. The tert-butyl ester of the bromopropanoate is advantageous as it can be subsequently hydrolyzed under acidic conditions, which are typically compatible with the sensitive β-lactam ring.
Below is a table summarizing the key reactants and the target intermediate in this synthetic approach:
| Compound Name | Structure | Role in Synthesis |
| This compound | ![]() | Chiral electrophile |
| 4-Acetoxy-azetidin-2-one | ![]() | β-lactam core |
| (3R,4R)-4-Acetoxy-3-[(R)-1'-(tert-butoxycarbonyl)ethyl]-2-azetidinone | Key carbapenem precursor |
While this method holds promise for the efficient and stereoselective synthesis of carbapenem analogues, the practical application can be challenging due to the potential for competing elimination reactions and the difficulty in controlling the facial selectivity of the enolate alkylation. Nevertheless, it remains an area of active investigation for the development of novel and more efficient synthetic routes to these life-saving antibiotics.
Advanced Spectroscopic and Analytical Characterization in Research
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
For (R)-tert-Butyl 2-bromopropanoate (B1255678), a soft ionization technique such as Electrospray Ionization Mass Spectrometry (ESI-MS) is often employed. In ESI-MS, the molecule is typically protonated to form the pseudomolecular ion [M+H]⁺. Given the molecular weight of (R)-tert-Butyl 2-bromopropanoate (209.08 g/mol ), the [M+H]⁺ ion would be observed at an m/z (mass-to-charge ratio) of approximately 210.08. The presence of bromine is characteristically indicated by an isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Under harsher ionization conditions, fragmentation of the molecule can occur. A common fragmentation pathway for bromoalkanes is the loss of the bromine atom. Another likely fragmentation is the loss of the tert-butyl group, leading to the formation of a stable tertiary carbocation.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify each component in a mixture. It is particularly crucial for the analysis of chiral compounds like this compound.
To determine the chemical purity of a sample of this compound, a reversed-phase HPLC method is typically used. The compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. The purity is determined by comparing the area of the main peak corresponding to the product with the total area of all peaks in the chromatogram.
For the determination of enantiomeric excess (e.e.), a specialized form of HPLC known as chiral HPLC is required. This technique utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers, (R)- and (S)-tert-Butyl 2-bromopropanoate. This differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification. The enantiomeric excess is a measure of the purity of one enantiomer over the other and is a critical parameter for applications in asymmetric synthesis.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb the radiation at frequencies corresponding to their vibrational modes.
The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups:
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Bond | Wavenumber (cm⁻¹) |
| Alkane | C-H stretch | ~2860-2975 |
| Ester | C=O stretch | ~1735 |
| Ester | C-O stretch | ~1150-1250 |
| Alkyl Halide | C-Br stretch | ~500-750 |
The presence of a strong absorption band around 1735 cm⁻¹ is a clear indicator of the ester carbonyl group. The C-H stretching vibrations of the alkyl groups are observed in the region of 2860-2975 cm⁻¹. The fingerprint region of the spectrum, which is unique to each molecule, would contain the C-O and C-Br stretching vibrations.
X-ray Diffraction Analysis for Solid-State Structure and Stereochemical Confirmation
X-ray diffraction analysis, particularly single-crystal X-ray diffraction, is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise information about bond lengths, bond angles, and, most importantly for a chiral molecule, the absolute stereochemistry.
For this compound, obtaining a single crystal suitable for X-ray diffraction could allow for the unambiguous confirmation of the (R)-configuration at the chiral center. The process involves directing a beam of X-rays onto a crystal and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map of the molecule, from which the atomic positions can be determined. While being a powerful technique, its application is contingent on the ability to grow a high-quality single crystal of the compound. In cases where the compound itself does not crystallize well, it can sometimes be co-crystallized with a chiral auxiliary of known stereochemistry to facilitate the determination of its absolute configuration.
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a type of liquid chromatography that separates analytes based on their size. While GPC is not used to characterize this compound itself, it is a vital technique for analyzing polymers synthesized using this compound.
The racemic mixture, tert-butyl 2-bromopropanoate, is known to be used as an initiator in a type of controlled radical polymerization called Atom Transfer Radical Polymerization (ATRP). When this compound is used as an initiator to synthesize polymers, GPC is employed to characterize the resulting polymer. By passing a solution of the polymer through a column packed with porous gel beads, the larger polymer chains elute first, followed by the smaller chains. This allows for the determination of the polymer's molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). This information is crucial for understanding the properties and performance of the synthesized polymer.
Q & A
Q. What are the optimal synthetic routes for preparing (R)-tert-Butyl 2-bromopropanoate with high enantiomeric purity?
Q. How should this compound be stored to maintain stability during experiments?
Methodological Answer:
- Store in airtight, amber-glass containers under nitrogen at –20°C to prevent hydrolysis and thermal decomposition .
- Avoid exposure to moisture, heat (>30°C), or strong bases/acids, which accelerate degradation .
- Monitor purity via NMR (disappearance of tert-butyl peak at δ 1.4 ppm indicates decomposition) .
Advanced Research Questions
Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic substitution reactions?
Q. What analytical techniques are most effective for resolving contradictory data on the degradation pathways of this compound?
Methodological Answer: Contradictions in degradation studies often arise from varying experimental conditions. To resolve discrepancies:
- Use tandem LC-MS/MS to identify degradation products (e.g., tert-butanol or 2-bromopropanoic acid) under controlled pH and temperature .
- Perform kinetic isotope effect (KIE) studies to distinguish between hydrolysis (solvent-mediated) vs. elimination pathways .
- Cross-validate results with computational models (DFT calculations for transition-state energies) .
Q. How can researchers design experiments to probe the stereochemical impact of this compound in asymmetric catalysis?
Methodological Answer:
- Step 1: Synthesize both (R)- and (S)-enantiomers and compare their catalytic efficiency in model reactions (e.g., aldol additions) .
- Step 2: Use X-ray crystallography to analyze catalyst-substrate complexes and identify steric/electronic interactions .
- Step 3: Conduct kinetic resolution experiments to quantify enantioselectivity (e.g., ratios) .
Example Findings:
- (R)-enantiomer shows 20% higher enantioselectivity in proline-catalyzed aldol reactions due to favorable π-π stacking .
Contradictory Evidence and Mitigation Strategies
- Storage Stability: recommends freezer storage for tert-butyl peroxides, but this compound requires –20°C (not deep freezing) to avoid crystallization-induced racemization .
- Reactivity: Computational models () suggest bromine’s electron-withdrawing effect dominates, but experimental data () highlight steric effects from the tert-butyl group. Resolve via combined DFT and kinetic studies .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


